

A Comparative Guide to the Preclinical Reproducibility of BAY1163877 (Rogaratinib)

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Compound of Interest

Compound Name: **BAY1163877**

Cat. No.: **B1191585**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical findings for **BAY1163877** (rogaratinib), a potent and selective pan-FGFR inhibitor, with other notable FGFR inhibitors such as infigratinib, pemigatinib, and erdafitinib. The information is intended to offer an objective overview of their performance based on available experimental data to aid in research and drug development decisions.

Introduction to BAY1163877 (Rogaratinib)

BAY1163877, also known as rogaratinib, is an orally bioavailable small molecule inhibitor that potently and selectively targets fibroblast growth factor receptors (FGFRs) 1, 2, 3, and 4.[1][2][3][4][5] Aberrant FGFR signaling is a key driver in various cancers, promoting tumor cell proliferation, survival, and angiogenesis. Rogaratinib has demonstrated broad anti-tumor activity in preclinical models of lung, breast, colon, and bladder cancer, particularly in tumors with FGFR overexpression.[1][2][4][6] Its mechanism of action involves the inhibition of FGFR kinase activity, which in turn blocks downstream signaling pathways, most notably the RAS/MAPK/ERK and PI3K/AKT pathways.[3]

Comparative Preclinical Efficacy

The following tables summarize the in vitro and in vivo preclinical data for rogaratinib and selected alternative FGFR inhibitors. It is important to note that the data presented is compiled from various studies, and direct head-to-head comparisons under identical experimental

conditions are limited. Therefore, these values should be interpreted with consideration of the potential for inter-study variability.

In Vitro Kinase Inhibitory Activity

Compound	FGFR1 IC50 (nM)	FGFR2 IC50 (nM)	FGFR3 IC50 (nM)	FGFR4 IC50 (nM)	Reference(s)
BAY1163877 (Rogaratinib)	1.8	<1	9.2	1.2	[1] [7] [8]
Infigratinib (BGJ398)	1.1	1.0	2.0	61	[9] [10]
Pemigatinib (INCB054828)	0.4	0.5	1.0	30	[4] [11] [12] [13] [14] [15]
Erdafitinib (JNJ- 42756493)	1.2	2.5	3.0	5.7	[3] [16]

In Vitro Anti-proliferative Activity in Cancer Cell Lines

Cell Line	Cancer Type	BAY1163				Reference(s)
		877 (Rogaratinib) IC50 (nM)	Infigratinib IC50 (nM)	Pemigatinib IC50 (nM)	Erdafitinib IC50 (nM)	
DMS-114	Lung Cancer	27	-	-	-	[1]
NCI-H1581	Lung Cancer	<1000	-	-	-	[1]
MFM-223	Breast Cancer	<1000	-	-	-	[1]
NCI-H716	Colorectal Cancer	<1000	-	-	-	[1]
RT-112	Bladder Cancer	<1000	5	-	13.2	[1][10][16]
SNU-16	Gastric Cancer	-	-	-	-	[3]
KATO III	Gastric Cancer	-	-	3	-	[14]
RT-4	Bladder Cancer	-	30	-	-	[10]
SW780	Bladder Cancer	-	32	-	-	[10][17]
JMSU1	Bladder Cancer	-	15	-	-	[10][17]

Note: A "-" indicates that data was not readily available in the searched literature for a direct comparison in that specific cell line.

In Vivo Anti-tumor Efficacy in Xenograft Models

Cancer Model	Compound	Dosing	Tumor Growth Inhibition (T/C ratio)	Response	Reference(s)
DMS-114 (Lung)	Rogaratinib	50 mg/kg, BID	0.34	Marked antitumor efficacy	[1]
NCI-H716 (Colorectal)	Rogaratinib	35, 50, 65 mg/kg, BID	Dose-dependent	Partial Responses (PR) at 50 & 65 mg/kg	[18]
C51 (Colon)	Rogaratinib	50, 75 mg/kg, QD	0.27 (at 50mg/kg)	Partial Responses (PR)	[1]
RT112 (Bladder)	Infigratinib	1-10 mg/kg, QD	Dose-dependent	Significant reduction in tumor volume	[19]
FGFR2-fusion+ (Various)	Infigratinib	Not specified	-	Reduction in tumor volume	[20]
FGFR-altered	Pemigatinib	Not specified	-	Tumor growth suppression	[12][13]
A549 (Lung)	Erdafitinib	10 mg/kg/day	-	Significant inhibition of tumor growth	[13][21]
JMSU1 (Bladder)	Erdafitinib	Not specified	-	Significantly reduced tumor growth	[22]

T/C ratio: Treatment group tumor volume / Control group tumor volume. A lower ratio indicates greater efficacy.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol describes a common method for assessing the anti-proliferative activity of FGFR inhibitors in cancer cell lines.

Materials:

- Cancer cell lines of interest
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- FGFR inhibitor (e.g., Rogaratinib) dissolved in DMSO
- Opaque-walled 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- Luminometer

Procedure:

- Cell Seeding:
 - Harvest and count cells using a hemocytometer.
 - Seed cells into opaque-walled 96-well plates at a density of 2,000-10,000 cells/well in 100 μ L of complete culture medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay.
 - Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of the FGFR inhibitor in complete culture medium. A typical starting concentration range is 0.1 nM to 10 μ M.

- Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration) and a no-cell control (medium only).
- Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.

• Incubation:

- Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

• Luminescence Measurement:

- Equilibrate the plate to room temperature for approximately 30 minutes.[6][21][22]
- Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[22]
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6][22]
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6][21][22]
- Measure luminescence using a plate reader.

• Data Analysis:

- Subtract the average luminescence of the no-cell control wells from all other readings.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value using a non-linear regression analysis.

Tumor Xenograft Model in Nude Mice

This protocol outlines a general procedure for establishing and evaluating the *in vivo* efficacy of FGFR inhibitors in a subcutaneous tumor xenograft model.

Materials:

- Cancer cell line of interest
- Athymic nude mice (e.g., BALB/c nude), 4-6 weeks old
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Matrigel (optional)
- FGFR inhibitor formulation for oral gavage or intraperitoneal injection
- Vehicle control
- Calipers

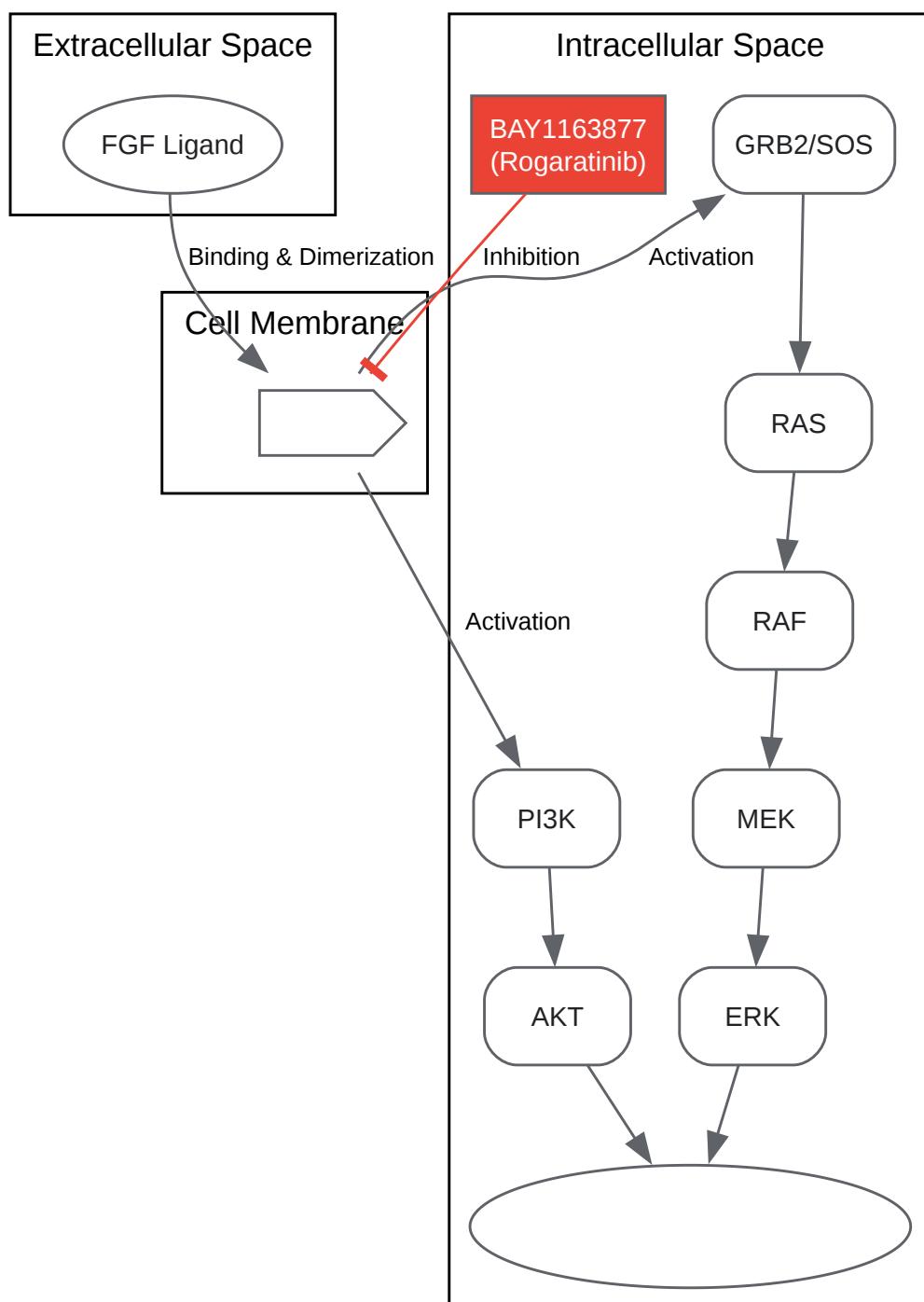
Procedure:

- Cell Preparation:
 - Culture cancer cells in complete medium until they reach 70-80% confluence.
 - Harvest the cells by trypsinization, wash with PBS, and resuspend in serum-free medium or PBS at a concentration of approximately 5×10^7 cells/mL. Cell viability should be confirmed to be >90% by trypan blue exclusion.
- Tumor Implantation:
 - Anesthetize the mice.
 - Inject 100 μ L of the cell suspension (containing $\sim 5 \times 10^6$ cells) subcutaneously into the flank of each mouse.^[9] For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor take rate.^[20]
- Tumor Growth Monitoring:
 - Monitor the mice regularly for tumor formation.

- Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[19][20]
- Measure tumor dimensions 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (width² x length) / 2.[1][19]
- Drug Administration:
 - Administer the FGFR inhibitor or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
 - Monitor the body weight of the mice as an indicator of toxicity.
- Endpoint and Analysis:
 - Continue treatment for a predetermined period or until tumors in the control group reach a maximum allowable size.
 - At the end of the study, euthanize the mice and excise the tumors.
 - Measure the final tumor weight and volume.
 - Calculate the tumor growth inhibition (T/C ratio).
 - Tumor tissue can be further processed for pharmacodynamic biomarker analysis (e.g., Western blot for p-FGFR, p-ERK) or histological examination.

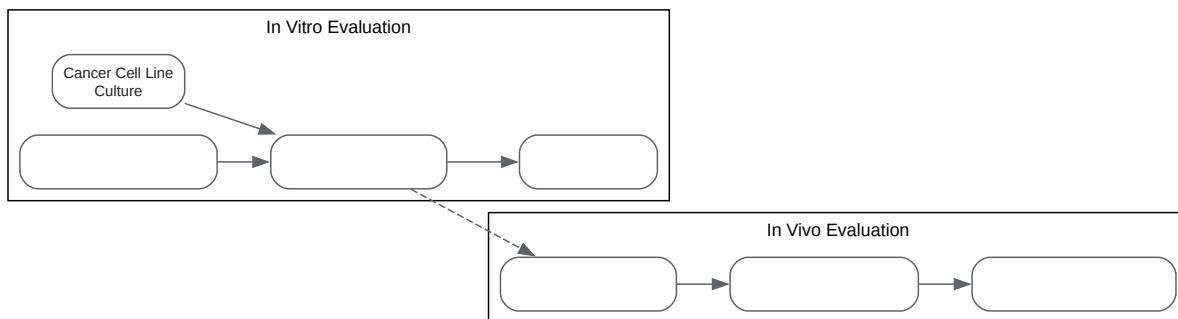
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the FGFR signaling pathway targeted by **BAY1163877** and a typical experimental workflow for preclinical evaluation.



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Caption: FGFR Signaling Pathway and Inhibition by **BAY1163877**.



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Caption: Experimental Workflow for Preclinical Evaluation.

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